1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of pyrrolidine, pyrazine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves the formation of the pyrazine and imidazole rings followed by their coupling with pyrrolidine. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazine ring can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The imidazole ring can be formed through a one-pot tandem cyclization/bromination process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyrrolidine, pyrazine, and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N5O2 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-7-17(8-15-9)11-10(13-3-4-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,18,19) |
InChI Key |
CAYVZTHCMDDZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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